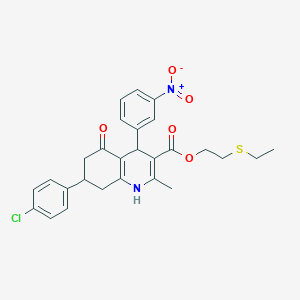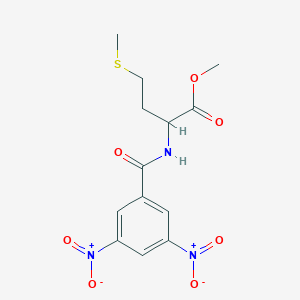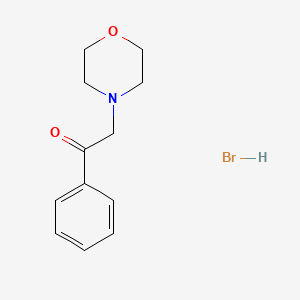
3-methoxy-N-methyl-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-methyl-4-propoxybenzamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MPMP belongs to the class of benzamide derivatives, which have shown promising results in the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 3-methoxy-N-methyl-4-propoxybenzamide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways. In cancer research, 3-methoxy-N-methyl-4-propoxybenzamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway and activate the JNK signaling pathway. In Parkinson's disease research, 3-methoxy-N-methyl-4-propoxybenzamide has been shown to activate the Nrf2/ARE signaling pathway and inhibit the NF-kB signaling pathway. In Alzheimer's disease research, 3-methoxy-N-methyl-4-propoxybenzamide has been shown to inhibit the GSK3β signaling pathway and activate the Akt signaling pathway.
Biochemical and Physiological Effects:
3-methoxy-N-methyl-4-propoxybenzamide has been shown to have various biochemical and physiological effects. In cancer research, 3-methoxy-N-methyl-4-propoxybenzamide has been shown to induce apoptosis and inhibit angiogenesis. In Parkinson's disease research, 3-methoxy-N-methyl-4-propoxybenzamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In Alzheimer's disease research, 3-methoxy-N-methyl-4-propoxybenzamide has been shown to decrease amyloid beta accumulation and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methoxy-N-methyl-4-propoxybenzamide in lab experiments is its potential therapeutic properties. The compound has shown promising results in the treatment of various diseases, making it an attractive target for drug development. However, one of the limitations of using 3-methoxy-N-methyl-4-propoxybenzamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 3-methoxy-N-methyl-4-propoxybenzamide. One direction is to further investigate the compound's mechanism of action and signaling pathways. Another direction is to explore the potential therapeutic applications of 3-methoxy-N-methyl-4-propoxybenzamide in other diseases, such as diabetes and cardiovascular disease. Additionally, future research could focus on developing more efficient synthesis methods for 3-methoxy-N-methyl-4-propoxybenzamide and improving its solubility in aqueous solutions.
Conclusion:
In conclusion, 3-methoxy-N-methyl-4-propoxybenzamide is a chemical compound that has shown promising results in the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. The compound's potential therapeutic properties make it an attractive target for drug development. Further research is needed to fully understand the compound's mechanism of action and signaling pathways, as well as its potential applications in other diseases.
Synthesemethoden
The synthesis of 3-methoxy-N-methyl-4-propoxybenzamide involves the reaction of 3-methoxy-4-hydroxybenzoic acid with N-methyl-4-propoxyaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-methoxy-N-methyl-4-propoxybenzamide as a white solid with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-methyl-4-propoxybenzamide has been extensively studied for its potential therapeutic properties. The compound has shown promising results in the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. In cancer research, 3-methoxy-N-methyl-4-propoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Parkinson's disease research, 3-methoxy-N-methyl-4-propoxybenzamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In Alzheimer's disease research, 3-methoxy-N-methyl-4-propoxybenzamide has been shown to decrease amyloid beta accumulation and improve cognitive function.
Eigenschaften
IUPAC Name |
3-methoxy-N-methyl-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-7-16-10-6-5-9(12(14)13-2)8-11(10)15-3/h5-6,8H,4,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOHDWFIHMIHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-isobutyryl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051048.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5051051.png)
![ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5051058.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide hydrobromide](/img/structure/B5051064.png)


![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5051087.png)


![1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5051095.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5051096.png)
![4-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5051098.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5051101.png)
